Topilutamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of topilutamide involves the reaction of 2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)-3-(2,2,2-trifluoroacetyl)amino propanamide. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and specific temperature controls to ensure the stability of the compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The compound is produced in solid form and can be dissolved in solvents like DMSO for various applications .
Chemical Reactions Analysis
Types of Reactions: Topilutamide undergoes several types of chemical reactions, including:
Hydrolytic Decomposition: In human serum at 37°C, this compound degrades with a half-life of approximately 6 hours.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Water and enzymes in human serum.
Oxidation: Oxygen or other oxidizing agents under controlled conditions.
Major Products Formed:
Hydrolytic Decomposition Products: BP-34 and corresponding perfluorocarboxylic acid.
Scientific Research Applications
Topilutamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of nonsteroidal antiandrogens.
Biology: Investigated for its effects on androgen receptors and related pathways.
Industry: Utilized in the development of topical formulations for hair loss treatments.
Mechanism of Action
Topilutamide exerts its effects by binding to the androgen receptor, thereby inhibiting the action of androgens like testosterone and dihydrotestosterone. This inhibition prevents the androgen receptor from activating genes that promote hair loss. The compound has a high affinity for the androgen receptor, making it effective in reducing androgen receptor expression by up to 95% at higher concentrations .
Comparison with Similar Compounds
- Bicalutamide
- Hydroxyflutamide
- Nilutamide
Comparison: Topilutamide is unique in its high affinity for the androgen receptor and its rapid hydrolytic degradation in human serum, which minimizes systemic side effects. Unlike bicalutamide and hydroxyflutamide, this compound is used topically and is not absorbed systemically, reducing the risk of adverse effects .
This compound stands out due to its specific application in treating pattern hair loss and its favorable safety profile compared to other nonsteroidal antiandrogens.
Properties
IUPAC Name |
2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-3-[(2,2,2-trifluoroacetyl)amino]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F6N3O5/c1-11(25,5-20-10(24)13(17,18)19)9(23)21-6-2-3-8(22(26)27)7(4-6)12(14,15)16/h2-4,25H,5H2,1H3,(H,20,24)(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNCRLKXSLARFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(F)(F)F)(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F6N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870298 | |
Record name | Topilutamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
260980-89-0 | |
Record name | Fluridil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=260980-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Topilutamide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0260980890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Topilutamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)fenyl]-3-(2,2,2-trifluoroacetylamino) propanamid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOPILUTAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8EU2FXY13 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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